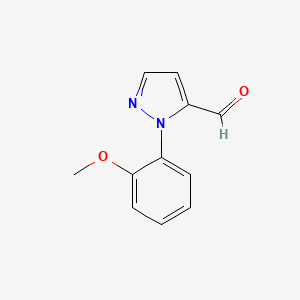

1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde

Descripción general

Descripción

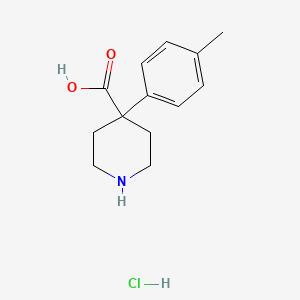

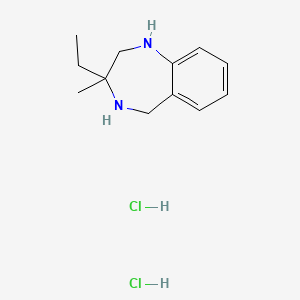

“1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a methoxyphenyl group and an aldehyde group.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a 1,3-diketone with hydrazine . The methoxyphenyl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the methoxyphenyl group, and the aldehyde group. The exact structure would depend on the positions of these groups on the pyrazole ring .Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially participate in a variety of chemical reactions. Pyrazoles can act as ligands in coordination chemistry, and they can also undergo reactions at the nitrogen atoms or at the carbon atoms of the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the polar aldehyde group and the nonpolar methoxyphenyl group .Aplicaciones Científicas De Investigación

Application in Parasitology

- Summary of the application : This compound has been studied for its effects against Leishmania mexicana, a parasite that causes leishmaniasis .

- Methods of application or experimental procedures : The compound was synthesized and its inhibitory concentration (IC50) was determined. It was found to inhibit 68.27% of the activity of recombinant L. mexicana arginase .

- Results or outcomes : Ultrastructural studies showed that the compound induces several changes in the parasite, such as membrane blebbing, the presence of autophagosomes, membrane detachment, and mitochondrial and kinetoplast disorganization. It also triggers the production of reactive oxygen species (ROS) and induces parasite apoptosis. In an experimental model of cutaneous leishmaniasis, it reduced 71% of the parasite load of L. mexicana .

Application in Neuroimaging

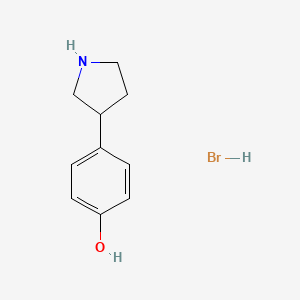

- Summary of the application : A compound named “Macrocyclic Appended 1-(2-methoxyphenyl)piperazine” has been studied for its potential use in 5-HT1A Neuroreceptor Imaging .

- Methods of application or experimental procedures : The compound was synthesized and its effects on 5-HT1A receptors were studied. These receptors are known to be involved in a number of neuropsychiatric fluctuations related to mood and anxiety .

- Results or outcomes : The compound was found to be potentially useful for imaging brain regions such as the cerebral cortex, hippocampus, and amygdala using different modalities .

Application in Hypertension Treatment

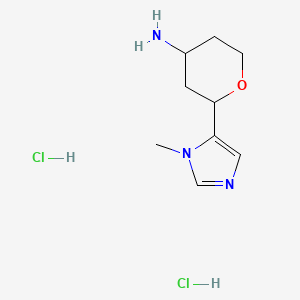

- Summary of the application : An improved route to Urapidil, an important drug for the treatment of essential hypertension and hypertensive emergencies, was introduced using a compound similar to "1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde" .

- Methods of application or experimental procedures : The new synthetic route starts with the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb (OTf) 3 in acetonitrile to form the key intermediate .

- Results or outcomes : The overall yield of this route is about 45%. The structure of the final product was well confirmed by 1 H-NMR, 13 C-NMR and HRMS .

Application in Neuroimaging

- Summary of the application : A compound named “Macrocyclic Appended 1-(2-methoxyphenyl)piperazine” has been studied for its potential use in 5-HT1A Neuroreceptor Imaging .

- Methods of application or experimental procedures : The compound was synthesized and its effects on 5-HT1A receptors were studied. These receptors are known to be involved in a number of neuropsychiatric fluctuations related to mood and anxiety .

- Results or outcomes : The compound was found to be potentially useful for imaging brain regions such as the cerebral cortex, hippocampus, and amygdala using different modalities .

Application in Hypertension Treatment

- Summary of the application : An improved route to Urapidil, an important drug for the treatment of essential hypertension and hypertensive emergencies, was introduced using a compound similar to "1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde" .

- Methods of application or experimental procedures : The new synthetic route starts with the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb (OTf) 3 in acetonitrile to form the key intermediate .

- Results or outcomes : The overall yield of this route is about 45%. The structure of the final product was well confirmed by 1 H-NMR, 13 C-NMR and HRMS .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-methoxyphenyl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11-5-3-2-4-10(11)13-9(8-14)6-7-12-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDFDOJWJUKAQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1433962.png)

![4-[(3-Chlorophenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1433966.png)

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid hydrochloride](/img/structure/B1433968.png)

![cis-2-(4-Methoxybenzyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1433977.png)

![[5-(Ethanesulfonyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B1433979.png)